Cas no 16281-43-9 (3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid)

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid structure
16281-43-9 structure
Product Name:3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid
CAS No:16281-43-9
MF:C11H10O5
MW:222.194103717804
CID:1062960
PubChem ID:11550320
Update Time:2025-07-23

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid
    • 1-Oxo-3-methyl-8-hydroxy-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
    • (+/-)-3,4-dihydro-8-hydroxy-3-methyl-7-isocoumarincarboxylic acid
    • 8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
    • UNII-ILX1B0X92K
    • SCHEMBL4106735
    • 8-Hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid
    • 8-Hydroxy-3-methyl-1-oxo-isochromane-7-carboxylic acid
    • 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
    • 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic Acid
    • OCHRATOXIN .BETA., (+/-)-
    • Ochratoxin beta, (+/-)-
    • DB-293866
    • 7-carboxy-3,4-dihydro-8-hydroxy-3-methylisocoumarin
    • 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
    • POPKYYDFBOZZGX-UHFFFAOYSA-N
    • 7-Isochromancarboxylic acid, 8-hydroxy-3-methyl-1-oxo-
    • 16281-43-9
    • 8-Hydroxy-3-methyl-1-oxo-7-isochromancarboxylic acid
    • ILX1B0X92K
    • Inchi: 1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14)
    • InChI Key: POPKYYDFBOZZGX-UHFFFAOYSA-N
    • SMILES: O1C(C2C(=C(C(=O)O)C=CC=2CC1C)O)=O

Computed Properties

  • Exact Mass: 222.05282342g/mol
  • Monoisotopic Mass: 222.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 83.8Ų

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D452860-2.5mg
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid
16281-43-9
2.5mg
$ 247.00 2023-09-07
TRC
D452860-5mg
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid
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$ 431.00 2023-09-07
TRC
D452860-25mg
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid
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25mg
$ 1696.00 2023-09-07
A2B Chem LLC
AE84428-1mg
1-Oxo-3-methyl-8-hydroxy-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
16281-43-9 ≥98%
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$344.00 2024-04-20

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Related Literature

Additional information on 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid

Introduction to 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid (CAS No. 16281-43-9)

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid, identified by the chemical formula CAS No. 16281-43-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid belongs to the benzopyran class, a structural motif widely recognized for its biological activity and pharmacological relevance. The compound exhibits a complex molecular framework characterized by a fused benzene and pyran ring system, with functional groups that contribute to its unique chemical properties and potential applications.

The structure of 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid features a hydroxyl group at the 8-position, a methyl group at the 3-position, and a carbonyl group at the 1-position of the benzopyran core. Additionally, the presence of a carboxylic acid moiety at the 7-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. These structural attributes not only define its chemical behavior but also open avenues for diverse applications in medicinal chemistry and drug development.

In recent years, there has been growing interest in benzopyran derivatives due to their demonstrated efficacy in various therapeutic areas. The biological activity of 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid has been extensively studied, revealing potential roles in modulating inflammatory pathways, antioxidant mechanisms, and enzyme inhibition. Preliminary research suggests that this compound may interact with specific targets in biological systems, making it a promising candidate for further investigation.

One of the most compelling aspects of 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid is its versatility as a synthetic intermediate. The carboxylic acid functionality allows for further derivatization through esterification, amidation, or coupling reactions, enabling the creation of more complex molecules with tailored biological properties. This flexibility has made it a valuable building block in the synthesis of novel pharmaceutical agents targeting various diseases.

The pharmacological profile of this compound is supported by emerging research findings. Studies have indicated that derivatives of benzopyrans can exhibit significant therapeutic effects by influencing key cellular processes. For instance, modifications to the benzopyran scaffold have been shown to enhance binding affinity to certain receptors or enzymes, leading to improved pharmacological outcomes. The hydroxyl and carbonyl groups in 3,4-Dihydro-8-hydroxy-3-methyl-1-oxygeno-xo-H-benzo-pyranecarboxylic Acid are particularly crucial in determining its interactions with biological targets.

From a synthetic chemistry perspective, CAS No. 16281-43 offers unique opportunities for developing innovative methodologies. The compound's reactivity allows chemists to explore new synthetic pathways that could lead to more efficient production of complex molecules. Additionally, its stability under various conditions makes it suitable for large-scale preparations required for industrial applications.

The application potential of 3,4-Dihydro-octahydroxy-octahymethoxy-benzoic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are reminiscent of natural products known for their biological activities, suggesting that further exploration could uncover additional uses in crop protection and industrial processes.

In conclusion,3 ,4 - dihydro - octahydroxy-octahymethoxy-benzoic acid ( CAS No .16281 -43 -9) is a multifaceted compound with significant implications in pharmaceutical research and synthetic chemistry . Its unique structural features , coupled with its demonstrated biological activity , make it a compelling subject for further investigation . As research continues to uncover new applications , this compound is poised to play an increasingly important role in the development of novel therapeutics and advanced materials .

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